REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N+:11]([O-])=[CH:10][CH:9]=2)=[C:4]([O:15][CH3:16])[CH:3]=1.C(OC(=O)C)(=[O:19])C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:19])[CH:9]=2)=[C:4]([O:15][CH3:16])[CH:3]=1
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Name
|
4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide
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Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C1=CC=[N+](C=C1)[O-])OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a 1:1 solution of H2O/MeOH (20 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in hot 2-propanol (3 mL)
|
Type
|
CUSTOM
|
Details
|
triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
sonicated for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C1=CC(NC=C1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |